molecular formula C21H21F3N4O2 B6436831 7-methoxy-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2549066-74-0

7-methoxy-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6436831
CAS No.: 2549066-74-0
M. Wt: 418.4 g/mol
InChI Key: ILAJDUXSMAUVGG-UHFFFAOYSA-N
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Description

The compound contains a trifluoromethyl group, a methoxy group, and a quinazolinone structure. The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced into compounds through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the trifluoromethyl group and the quinazolinone structure. The trifluoromethyl group is known to have a significant electronegativity .

Future Directions

Trifluoromethyl groups are often used in the development of new drugs . Therefore, this compound could potentially be used in the development of new pharmaceuticals or agrochemicals .

Properties

IUPAC Name

7-methoxy-3-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O2/c1-30-15-4-5-16-18(11-15)26-13-28(20(16)29)12-14-6-9-27(10-7-14)19-17(21(22,23)24)3-2-8-25-19/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAJDUXSMAUVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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